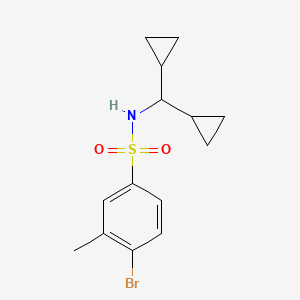
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-bacterial properties. These properties make it a promising candidate for further research in the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide. One potential area of research is in the development of new drugs for the treatment of cancer. Another potential area of research is in the development of new drugs for the treatment of other diseases, such as inflammation and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide and its potential toxicity, which may inform future research and drug development efforts.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with dicyclopropylmethylamine. The resulting product is then purified through recrystallization to obtain the final 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide compound.
Applications De Recherche Scientifique
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. One such area of research is in the development of new drugs for the treatment of cancer. Studies have shown that 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide exhibits potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-14(10-2-3-10)11-4-5-11/h6-8,10-11,14,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNRPPJDCXBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C2CC2)C3CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)

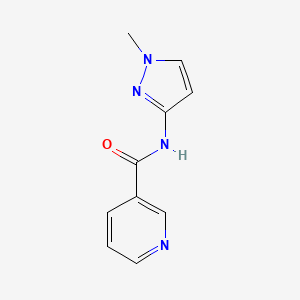
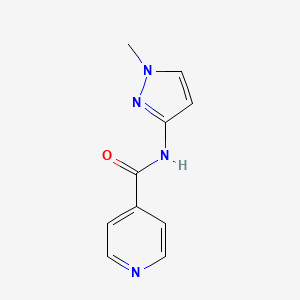

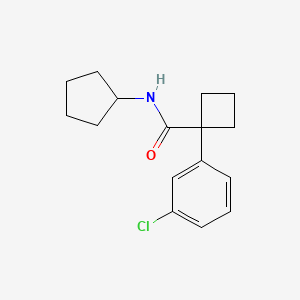


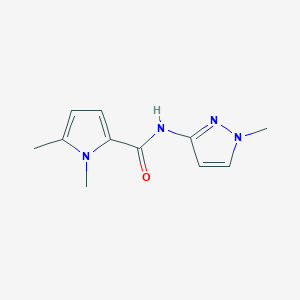
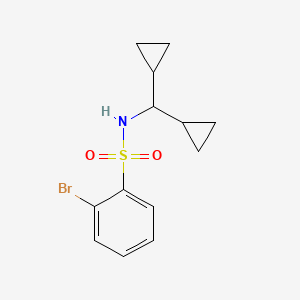
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)